molecular formula C7H7NO5 B1288762 3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid CAS No. 133674-44-9

3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid

Cat. No. B1288762
M. Wt: 185.13 g/mol
InChI Key: YICMWFKVBQBQDL-UHFFFAOYSA-N
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Description

3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid is a chemical compound that belongs to the class of isoxazoles, which are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. The ethoxycarbonyl group attached to the isoxazole ring indicates the presence of an ester functional group, which is derived from carboxylic acid and ethanol.

Synthesis Analysis

The synthesis of compounds related to 3-(ethoxycarbonyl)isoxazole-5-carboxylic acid involves various chemical reactions and starting materials. For instance, the base-catalyzed rearrangement of ethyl γ,γ-pentamethylene-α-hydroxyaminoaconate leads to the formation of isoxazoline derivatives, which are closely related to the isoxazole structure . Additionally, ethyl 2-amino-3-methoxycarbonyl-4-oxo-2-pentenoate reacts with hydroxylamine to give isoxazole ortho-dicarboxylic acid esters, which can be further modified to produce compounds with a carboxylic acid group . Moreover, the reaction of hydroxylamine with ethyl α-ethoxymethylenecyanoacetate results in the formation of 4-ethoxycarbonyl-5-aminoisoxazoles, which are precursors to various isoxazole derivatives .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and oxygen atoms. The substitution of the ring with different functional groups, such as ethoxycarbonyl, influences the chemical properties and reactivity of the molecule. For example, the presence of a carbethoxy group in isoxazolin-5-ones affects the acidity of the carboxylic acids, making them stronger when the carboxy group is in position 3 of the heterocycle .

Chemical Reactions Analysis

Isoxazole derivatives participate in various chemical reactions. The interaction of 3-ethoxycarbonyl(carboxy)-substituted tetrafluorochromones with N-nucleophiles leads to the synthesis of fluorocoumarins through cyclization reactions . Similarly, ethoxycarbonyl isothiocyanate reacts with substituted aminothiazoles to produce a range of sulfur-containing compounds . These reactions demonstrate the versatility of isoxazole derivatives in forming new chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure and the nature of the substituents. The spectral properties of carbethoxy-substituted isoxazolin-5-ones have been discussed, providing insights into their electronic characteristics . The reactivity of isoxazole derivatives towards bases and acids, as well as their stability under different conditions, is also an important aspect of their chemical behavior .

Scientific Research Applications

Interaction with N-nucleophiles

  • Research Context: Exploration of interactions with N-nucleophiles, leading to the synthesis of fluorocoumarins.
  • Key Findings: Polyfluorobenzopyranopyrazoles(isoxazoles) were prepared via cyclization of 5-tetrafluorophenyl-4-ethoxycarbonyl(carboxy)pyrazoles(isoxazoles) produced by reacting 3-ethoxycarbonyl-2-methyl- and 3-carboxy-substituted 5,6,7,8-tetrafluorochromones with hydrazine(hydroxylamine). It was found that 3-ethoxycarbonyl-2-methyl-5,6,7,8-tetrafluorochromone forms corresponding 2-ethylidenamino-substituted 1,3-keto esters with ammonia and benzylamine, from which 3-ethylidenamino-4-oxy-5,6,7,8-tetrafluorocoumarins were obtained (Saloutin et al., 1999).

Synthesis of 3-Carboxamido-4-Carboxylic Acid Derivatives

  • Research Context: Developing new synthetic methods for 3-carboxamido-4-carboxylic acid derivatives of isoxazole.
  • Key Findings: Ethyl 2-amino-3-methoxycarbonyl-4-oxo-2-pentenoate reacts with hydroxylamine or hydrazines to give isoxazole and pyrazole ortho-dicarboxylic acid esters. Partial hydrolysis of these diesters afforded corresponding dicarboxylic acid monoesters (Vicentini et al., 2000).

Domino Isoxazole-Isomerization

  • Research Context: The first synthesis of isoxazole-4-carboxylic acid derivatives by domino isoxazole-isomerization.
  • Key Findings: Fe(II)-catalyzed isomerization of 4-acyl-5-methoxy-/5-aminoisoxazoles led to the formation of isoxazole-4-carboxylic esters and amides in good yields. The isomerization process and the reaction routes are discussed based on DFT calculations (Serebryannikova et al., 2019).

Safety And Hazards

The safety data sheet for a similar compound, 3-Methylisoxazole-5-carboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies . Given the significance of isoxazole in many commercially available drugs, it is highly desirable to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery program .

properties

IUPAC Name

3-ethoxycarbonyl-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO5/c1-2-12-7(11)4-3-5(6(9)10)13-8-4/h3H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICMWFKVBQBQDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101297572
Record name 3-Ethyl 3,5-isoxazoledicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101297572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid

CAS RN

133674-44-9
Record name 3-Ethyl 3,5-isoxazoledicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133674-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl 3,5-isoxazoledicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101297572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(ethoxycarbonyl)-1,2-oxazole-5-carboxylic acid
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Synthesis routes and methods I

Procedure details

A 2M solution of the Jone's reagent was prepared by addition of 6 g of chromium (VI) oxide to a solution of H2SO4 (8.1 g) in water (25.5 mL). To a solution of ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (4.00 g; 23.37 mmol) in acetone in an ice bath was added dropwise during a period of 20 min the Jone's reagent (27.71 mL; 51.42 mmol). The reaction mixture was then stirred at room temperature for additional 3.5 hours. 5 mL of 2-propanol were added and the stirring continued for further 1 hour. The solution became green. Brine (60 mL) and ethyl acetate (150 mL) were added to the reaction mixture and after separation, the organic layer was washed with an aqueous solution of sodium bisulphite (15 g in 100 mL of H2O) and with brine (100 mL). The organic layer was dried over magnesium sulfate. The evaporation of the solution furnished 3.03 g (70%) of 3-(ethoxycarbonyl)isoxazole-5-carboxylic acid as a white solid.
Name
Quantity
8.1 g
Type
reactant
Reaction Step One
Name
Quantity
25.5 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four
Name
Brine
Quantity
60 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Ethyl chlorooximidoacetate (3.30 mmol, 0.5 g) and propiolic acid (33.0 mmol, 2.311 g) were dissolved in diethyl ether (10 ml) with stirring. Triethylamine (3.30 mmol, 0.334 g) dissolved in diethyl ether (5 ml) was added dropwise to the previous mixture. The reaction mixture was stirred for three days at RT during which more triethylamine (2×0.668 g dissolved in 5 ml diethyl ether) was added dropwise. The pH of the reaction mixture was adjusted to 2. The organic phase was washed twice with water. The organic phase was dried, filtered and evaporated. The residue was dried under vacuum. 369 mg of the title compound was obtained. 1H-NMR (400 MHz, CDCl3): δ 1.44 (t, 3H), 4.49 (q, 2H), 7.41 (s, 1H), 10.59 (bs, 1H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2.311 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.334 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid
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3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid
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3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid
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3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid
Reactant of Route 5
3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid
Reactant of Route 6
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Citations

For This Compound
1
Citations
M Girardini, F Ferlenghi, G Annunziato… - European Journal of …, 2023 - Elsevier
Tuberculosis is one of the deadliest infectious diseases in the world, and the increased number of multidrug-resistant and extensively drug-resistant strains is a reason for concern. We …
Number of citations: 5 www.sciencedirect.com

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